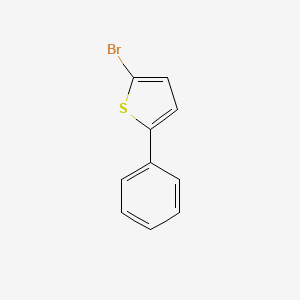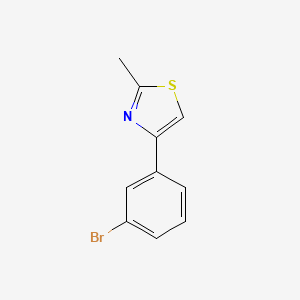
2-(tert-Butylthio)ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butylthio)ethylamine hydrochloride is a versatile chemical compound used extensively in scientific research. It exhibits intriguing properties that pave the way for groundbreaking discoveries. This compound is known for its stability and reactivity, making it a valuable asset in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylthio)ethylamine hydrochloride typically involves the reaction of tert-butylthiol with ethylene diamine, followed by quaternization with hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) to ensure optimal reaction rates.
Solvent: Common solvents like ethanol or methanol are used to dissolve the reactants.
Catalysts: Acidic catalysts such as hydrochloric acid to facilitate the quaternization process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactant Feed: Continuous feeding of tert-butylthiol and ethylene diamine into the reactor.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Post-reaction purification steps, including filtration and crystallization, to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butylthio)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butylthio)ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(tert-Butylthio)ethylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can modify the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Protein Modification: Covalent modification of amino acid residues, altering protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-Butylthio)ethylamine
- 2-(tert-Butylthio)ethylammonium bromide
- 2-(tert-Butylthio)ethylammonium iodide
Uniqueness
2-(tert-Butylthio)ethylamine hydrochloride stands out due to its unique combination of stability and reactivity. Unlike its bromide and iodide counterparts, the chloride variant offers better solubility and ease of handling. Additionally, its thiol group provides distinct reactivity compared to other ammonium compounds, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
60116-77-0 |
|---|---|
Molekularformel |
C6H16ClNS |
Molekulargewicht |
169.72 g/mol |
IUPAC-Name |
2-tert-butylsulfanylethylazanium;chloride |
InChI |
InChI=1S/C6H15NS.ClH/c1-6(2,3)8-5-4-7;/h4-5,7H2,1-3H3;1H |
InChI-Schlüssel |
YJAKJFWAOKKUJK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SCCN.Cl |
Kanonische SMILES |
CC(C)(C)SCC[NH3+].[Cl-] |
Key on ui other cas no. |
60116-77-0 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)




![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)

